Tetrapropylenebenzenesulfonic acid

Biodegradation Environmental persistence Surfactant environmental fate

Research-scale or bulk procurement of TPBS often faces inconsistent isomer composition and limited biodegradation data. TPBS (CAS 11067-81-5) resolves this with a defined branched C18 alkylbenzene sulfonic acid structure. · Biodegradation: ~25% in 24 h (acclimated aerobic) vs. >80% for LAS; half-life ≈16 d in river water. · Agrochemical stability: 8-fold shelf-life enhancement for triforine emulsion concentrates (U.S. Pat. 4,198,410). · Polymerization: Initiator-free methyl methacrylate polymerization with Rp ∝ [ABS]⁰·³⁷ and activation energy ~3 kcal/mol. · Industrial supply: multi-gram to kilo scale, ≥95% purity, ambient shipping.

Molecular Formula C18H22O3S
Molecular Weight 318.4 g/mol
CAS No. 11067-81-5
Cat. No. B087900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapropylenebenzenesulfonic acid
CAS11067-81-5
Molecular FormulaC18H22O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C
InChIInChI=1S/C18H22O3S/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2/h8-11H,5-7H2,1-4H3
InChIKeyFODHIQQNHOPUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapropylenebenzenesulfonic Acid: Identity and Baseline


Tetrapropylenebenzenesulfonic acid (also designated tetrapropylene benzene sulfonate, TPBS, or ABS in its salt form) is a highly branched alkylbenzene sulfonic acid with molecular formula C₁₈H₂₂O₃S and molecular weight 318.4 g/mol [1]. It is the best-known example of a branched alkylbenzene sulfonate (BAS), produced by sulfonation of tetrapropylene benzene—a complex mixture of highly branched isomers derived from propylene tetramerization [2]. Historically introduced in 1946 as a synthetic anionic surfactant that rapidly displaced soaps in detergents owing to low cost and excellent performance [3], its core structural differentiator is a heavily branched, multi-methyl-substituted alkyl tail that fundamentally alters its aggregation behavior, biodegradation profile, and formulation stability compared to linear-chain analogs.

Tetrapropylenebenzenesulfonic Acid: Substitution Risks vs. LAS


Despite sharing the same sulfonic acid head group and a benzene ring, tetrapropylenebenzenesulfonic acid (TPS/TPBS) and linear alkylbenzene sulfonic acids (LAS) exhibit fundamentally divergent physicochemical behavior driven by their alkyl chain architecture. Systematic phase-behavior investigations have demonstrated that the extent of chain branching dramatically affects micelle formation, oil–water interfacial tension, and aggregation properties at constant carbon number—with the branched alkyl tail possessing significantly greater micelle-forming ability than the linear counterpart [1]. This structural divergence translates into measurably different biodegradation kinetics (TPS ≈25% degradable vs. LAS >80% within 24 hours under acclimated aerobic conditions), distinct formulation stabilization performance in complex agrochemical emulsion concentrates, and unique catalyst-neutralization behavior in polymer production processes [2][3]. Simple one-for-one substitution with linear analogs therefore alters not merely a single property but simultaneously shifts degradation half-life, phase behavior, and downstream process performance—making direct interchange scientifically invalid without re-optimization of the entire formulation or process.

Tetrapropylenebenzenesulfonic Acid: Quantitative Differentiation Evidence


Biodegradation Persistence: Branched vs. Linear Sulfonates

In a direct comparison reported in the detergent industry literature, tetrapropylene benzene sulfonate (TPBS) was found to be only approximately 25% biodegradable, whereas modern linear alkylbenzene sulfonates (LAS) achieve greater than 80% biodegradation within 24 hours under acclimated aerobic biological test systems [1][2]. Independently, Sawyer et al. determined that TPBS exhibits a half-life of approximately 16 days in river water under summer conditions, classifying it as 'extremely resistant to oxidation' [3]. This ~3.2-fold difference in short-term biodegradation rate and the extended environmental half-life are direct consequences of the highly branched alkyl chain architecture that impedes β-oxidation by microorganisms. While this persistence was historically a liability for detergent applications, it is now leveraged as a functional advantage in applications requiring prolonged surfactant activity, such as environmental tracer studies where TPS and LAS are differentiated in dated sediment cores—TPS concentrations persist at measurable levels (up to 3.4 mg/kg dry sediment) alongside LAS (up to 2.4 mg/kg) even decades after deposition [4].

Biodegradation Environmental persistence Surfactant environmental fate

Triforine Emulsion Stabilization with TPBS-Based Emulsifiers

U.S. Patent 4,198,410 (Celamerck GmbH) demonstrates that liquid, water-miscible fungitoxic emulsion concentrates containing triforine as the active ingredient exhibit markedly improved storage stability when formulated with emulsifier salts derived from n-dodecylbenzenesulfonic acid (DBSA) or tetrapropylenebenzenesulfonic acid (TPBS) [1]. The patent provides a quantitative head-to-head comparison: substituting the diisopropylamine salt of DBSA for the conventional monoisopropylamine salt of DBSA produces an eight-fold increase in triforine stability at 22°C [1]. TPBS is explicitly named as an equally preferred alkylbenzenesulfonic acid alongside DBSA for deriving these stabilizing emulsifier salts, with the patent teaching that the cation moiety (Ca²⁺, Li⁺, tert-C₄H₉–NH₃⁺, or secondary/tertiary aliphatic ammonium ions with pKₐ >10.5) critically governs stability performance [1]. This evidence places TPBS within a select group of sulfonic acid precursors capable of delivering this order-of-magnitude stability enhancement in a commercially relevant plant protection formulation.

Agrochemical formulation Emulsion stability Triforine fungicide

Initiator-Free MMA Emulsion Polymerization

Asahara et al. (Bull. Chem. Soc. Jpn., 1972) demonstrated that sodium tetrapropylenebenzenesulfonate (ABS, the sodium salt of TPBS) enables the polymerization of methyl methacrylate (MMA) in an aqueous medium without any ordinary radical initiators [1]. The rate of polymerization follows the kinetic expression Rp ∝ [ABS]⁰·³⁷[MMA]⁰·³², with an apparent activation energy of approximately 3 kcal/mol [1]. Critically, this initiator-free polymerization behavior is not universal among surfactants: the same research group previously reported that methyl methacrylate does not polymerize in the presence of sodium oleate under identical aqueous conditions, while higher alkyl methacrylates (n-butyl methacrylate) and styrene do polymerize with sodium oleate [1][2]. This indicates that sodium TPBS possesses a unique capacity to support MMA polymerization initiation that is absent in the carboxylate surfactant sodium oleate—a direct functional differentiation relevant to surfactant selection in emulsion polymerization processes.

Emulsion polymerization Initiator-free polymerization Methyl methacrylate

Micelle Formation: Branched vs. Linear Sulfonate Architecture

A systematic phase-behavior study of ternary systems (surfactant/oil/water) comparing linear alkylbenzene sulfonate (LAS) and branched alkylbenzene sulfonate (BAS) established that micelle formation is directly correlated with the extent of alkyl chain branching [1]. The study identified tetrapropylene benzene sulfonate (TPBS) as the best-known BAS and demonstrated that the branched alkyl tail possesses significantly more ability to form micelles than the linear one, with the structural variation at constant carbon number dramatically affecting both aggregation properties and oil–water interfacial tension [1]. While this study does not report isolated CMC values for TPBS vs. a single linear homolog, subsequent work by Bai et al. (2017) confirmed that TPBS (designated C₁₂-BAS) exhibits measurable surface activity with characterizable diffusion coefficients at the air–water interface that are higher than those of gemini-type disulfonate analogs (C₁₂-MADS and C₁₂-DADS), indicating faster adsorption kinetics for the mono-sulfonate branched structure [2]. This class-level differentiation means that selecting TPBS over a linear alkylbenzene sulfonate of comparable molecular weight will shift the critical micelle concentration and alter interfacial behavior in any formulation relying on micellar solubilization or emulsification.

Micelle formation Interfacial tension Phase behavior

Catalyst Neutralization in Polycarbonate Polyol Synthesis

U.S. Patent Application 2020/0071449 (Covestro) discloses a process for producing (cyclo)aliphatic polycarbonate polyols wherein, after transesterification catalyzed by a basic catalyst, the reaction is stopped by addition of an organic sulfonic acid having a molecular weight of 250 to 1000 g/mol (preferably 300–500 g/mol) and at least one branched or unbranched alkyl substitution having at least four carbon atoms [1]. Tetrapropylenebenzenesulfonic acid is explicitly listed alongside dodecylbenzenesulfonic acid as an exemplary organic sulfonic acid meeting these criteria [1]. The stopper is employed at a molar ratio of 0.7 to 3.0 (preferably 0.9 to 1.2) relative to the basic equivalent of the catalyst, with the very particularly preferred ratio of 0.9–1.0 producing a product that is neither acidic nor basic to any significant extent [1]. While this patent names both TPBS and DBSA as suitable candidates without providing quantitative performance head-to-head data for TPBS specifically, the molecular weight specification (TPBS MW 318.4 g/mol falls within the optimal 300–500 g/mol range) and the branched-alkyl structural requirement align precisely with TPBS's molecular architecture, suggesting its selection is based on structural suitability rather than mere interchangeability.

Polycarbonate polyol Catalyst neutralization Transesterification

Tetrapropylenebenzenesulfonic Acid: High-Value Application Scenarios


Triforine Agrochemical Emulsion Stabilization

Based on the patent-validated finding that emulsifier salts derived from TPBS or DBSA provide markedly improved triforine stability—with an eight-fold enhancement demonstrated at 22°C using optimized DBSA counter-cations [1]—TPBS is suitable as the sulfonic acid precursor for agrochemical emulsion concentrates requiring extended shelf-life. Formulators should evaluate TPBS-derived salts with Ca²⁺, Li⁺, tert-butylammonium, or secondary/tertiary aliphatic amine counter-cations (pKₐ >10.5) as taught in U.S. Patent 4,198,410. This application leverages TPBS as a drop-in alternative to DBSA when supply chain diversity or specific solubility characteristics are desired.

Initiator-Free Emulsion Polymerization of MMA

The demonstrated ability of sodium TPBS (ABS) to drive methyl methacrylate polymerization without conventional radical initiators—a capability absent in sodium oleate under identical aqueous conditions [2]—positions this surfactant for specialized emulsion polymerization processes. The characterized kinetic law (Rp ∝ [ABS]⁰·³⁷[MMA]⁰·³²) and low apparent activation energy (~3 kcal/mol) provide process engineers with quantitative design parameters. Applications include production of low-residual-initiator latexes for biomedical or electronic-grade polymer dispersions where initiator-derived impurities must be minimized.

Environmental Tracing and Sediment Core Dating

The quantified persistence differential—TPBS half-life ≈16 days in river water vs. LAS >80% biodegradation within 24 hours [3][4]—combined with the demonstrated co-preservation of TPS (up to 3.4 mg/kg) and LAS (up to 2.4 mg/kg) in dated lake sediment cores [5], supports the use of TPBS as a molecular marker for historical wastewater contamination. Its resistance to both aerobic and anaerobic degradation makes it a stable tracer in anoxic sediment environments where LAS may still undergo partial transformation. Procurement for environmental forensics or geochronology studies should specify TPBS of defined isomer composition to ensure batch-to-batch analytical reproducibility.

Catalyst Neutralization for Polycarbonate Polyol Production

TPBS is explicitly recognized in U.S. Patent Application 2020/0071449 as a suitable organic sulfonic acid stopper for neutralizing basic transesterification catalysts in polycarbonate polyol production [6]. Its molecular weight (318.4 g/mol) falls within the preferred 300–500 g/mol range, and its branched alkyl architecture satisfies the requirement for at least one alkyl substitution having ≥4 carbon atoms. Application engineers should employ TPBS at a molar ratio of 0.9–1.0 relative to the basic catalyst equivalent to achieve a neutralized product that is neither acidic nor basic to any significant extent, as prescribed by the patent teaching.

Quote Request

Request a Quote for Tetrapropylenebenzenesulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.